N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide
CAS No.: 946222-77-1
Cat. No.: VC4350834
Molecular Formula: C15H19N3O2S
Molecular Weight: 305.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946222-77-1 |
|---|---|
| Molecular Formula | C15H19N3O2S |
| Molecular Weight | 305.4 |
| IUPAC Name | N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide |
| Standard InChI | InChI=1S/C15H19N3O2S/c1-9-8-21-15-16-10(2)12(14(20)18(9)15)17-13(19)11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H,17,19) |
| Standard InChI Key | RWWSWUHSJMVJNT-UHFFFAOYSA-N |
| SMILES | CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3CCCCC3)C |
Introduction
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide is a complex organic compound belonging to the thiazolopyrimidine family. This compound features a unique thiazolo[3,2-a]pyrimidine core, known for its diverse biological activities, including potential applications in medicinal chemistry due to its heterocyclic structure incorporating sulfur and nitrogen atoms.
Synthesis and Chemical Reactions
The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. While specific synthetic routes for this compound are not detailed in the literature, general methods for thiazolopyrimidine derivatives often include condensation reactions and cyclization steps. Techniques such as continuous flow reactors may be used to optimize reaction conditions and scale up production.
Biological Activities and Potential Applications
| Potential Biological Activity | Mechanism |
|---|---|
| Anti-inflammatory | Cyclooxygenase inhibition |
| Anticancer | Modulation of cell proliferation pathways |
| Other Potential Activities | Receptor modulation, enzyme inhibition |
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